molecular formula C23H23ClN2O3S B4887937 N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE

N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B4887937
M. Wt: 443.0 g/mol
InChI Key: SMCQYIGIZOUBJC-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a benzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenylethylamine with 2-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product from impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)ACETAMIDE: Similar in structure but lacks the benzenesulfonamido group.

    N-(4-CHLOROPHENYL)ACETAMIDE: Similar in structure but lacks the methylphenyl group.

    N-(2-METHYLPHENYL)ACETAMIDE: Similar in structure but lacks the chlorophenyl group.

Uniqueness

N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to the presence of both chlorophenyl and methylphenyl groups, along with the benzenesulfonamido moiety

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-18-7-5-6-10-22(18)26(30(28,29)21-8-3-2-4-9-21)17-23(27)25-16-15-19-11-13-20(24)14-12-19/h2-14H,15-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCQYIGIZOUBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE

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